molecular formula C6H9BrN2 B1428265 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide CAS No. 194608-56-5

2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide

Cat. No.: B1428265
CAS No.: 194608-56-5
M. Wt: 189.05 g/mol
InChI Key: STIONJAZNXKTOH-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide (CAS: 94583-22-9, molecular formula: C₁₂H₁₂Br₂N₂) is a bicyclic cationic compound characterized by a fused pyrazole ring system with a bromide counterion. Its structure features a brominated pyrazolo[1,2-a]pyrazolium core, which imparts unique electronic and steric properties. This compound is synthesized via ceric ammonium nitrate (CAN)-mediated regioselective one-pot reactions involving bicyclic diaziridines and (2-bromo-2-nitrovinyl)arenes under acetonitrile (MeCN) conditions . The reaction proceeds through diaziridine ring-opening, [3+2] cycloaddition, and subsequent aromatization, yielding the cationic bicyclic framework .

Key applications include its role as a precursor for hydrazine-based bicyclic compounds in medicinal chemistry and materials science.

Properties

IUPAC Name

2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N2.BrH/c1-3-7-5-2-6-8(7)4-1;/h1,3-4H,2,5-6H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STIONJAZNXKTOH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=CC=[N+]2C1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and bromination steps .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis often employs scalable reactions that can be adapted for larger-scale production. Techniques such as microwave-assisted synthesis and ultrasonic-assisted synthesis have been explored to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide have been investigated for their ability to inhibit cancer cell proliferation. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Anti-inflammatory Effects : Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Neuroprotective Properties : There is emerging evidence that pyrazole derivatives may offer neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases by preventing neuronal cell death and reducing oxidative stress .

Materials Science

Synthesis of Novel Polymers : The unique structure of this compound allows for its incorporation into polymeric materials. Research has focused on using this compound to create polymers with enhanced thermal stability and mechanical properties .

PropertyValue
Thermal StabilityEnhanced
Mechanical StrengthImproved

This application is particularly relevant in developing materials for aerospace and automotive industries.

Agricultural Chemistry

Pesticidal Activity : There is ongoing research into the use of pyrazole derivatives as potential pesticides. The structural characteristics of this compound suggest it may have insecticidal or fungicidal properties. Preliminary studies indicate that it could effectively target specific pests while minimizing harm to beneficial organisms .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells. The study utilized various assays to evaluate cell viability and apoptosis markers, concluding that the compound could serve as a lead structure for developing new anticancer agents .

Case Study 2: Material Development

In a collaborative research project between universities and industry partners, researchers synthesized a new class of polymers incorporating this compound. These polymers showed improved thermal properties compared to traditional materials used in electronics manufacturing .

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

The following analysis compares 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide with structurally or functionally analogous compounds, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs: Brominated Bicyclic Heterocycles

Key Observations :

  • Synthesis : The target compound’s CAN-mediated route offers regioselectivity and one-pot efficiency , contrasting with Sepantronium’s multi-step synthesis .
  • Bioactivity: Sepantronium bromide exhibits potent survivin inhibition (IC₅₀ = 0.54 nM in PC-3 cells) and tumor growth suppression (80% in xenograft models) , while the target compound lacks reported biological data.
  • Counterion Effects : The chloride analog (5a) shows similar bicyclic architecture but altered solubility and stability due to the smaller, less polarizable chloride ion .
Pyrazolo-Pyrimidine Derivatives

Table 2: Functional Derivatives in Drug Discovery

Compound ID (from ) Structure Key Substituents Application
9 Pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine Methyl groups at 8,10 positions Potential kinase inhibitors
10 Benzo[4,5]imidazo[1,2-a]pyrimidine Phenyl group at 4-position Antiproliferative agents
Target Compound 2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium Bromide counterion Underexplored; synthetic intermediate

Key Observations :

  • Structural Complexity : Derivatives like 9 and 10 incorporate fused pyrimidine or benzimidazole rings, enhancing π-stacking interactions for target binding .
  • Pharmacological Gaps : The target compound’s cationic and brominated structure may confer unique solubility or electronic properties but requires further biological validation.
Physicochemical and Analytical Comparisons

Table 3: Solubility and Characterization

Compound Solubility Analytical Methods Challenges
Target Compound Limited data; polar aprotic solvents likely XRD (SHELX/OLEX2 ), NMR Cationic nature complicates crystallization
Sepantronium Bromide DMSO, ethanol HPLC, LC-MS, in vivo imaging High tumor tissue distribution
Triimidazo-triazine derivatives () DMSO, chloroform DFT/NMR integration for shift assignment Complex coupling constants (e.g., ⁴J > ³J)

Key Observations :

  • Analytical Techniques : The target compound’s characterization benefits from crystallography tools (e.g., SHELX ), while Sepantronium employs bioanalytical methods due to its clinical relevance .
  • Computational Support : DFT/NMR integration resolves ambiguous shift assignments in complex heterocycles (e.g., triimidazo-triazines ), a strategy applicable to the target compound.

Biological Activity

2,3-Dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, synthesizing findings from various studies and presenting data in a structured format.

  • Chemical Name : this compound
  • Molecular Formula : C6H9BrN2
  • Molecular Weight : 189.05306 g/mol
  • CAS Number : 94583-22-9

Biological Activity Overview

The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds are known to exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Pyrazole derivatives have shown efficacy against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Certain compounds in this class have demonstrated significant anti-inflammatory properties.
  • Antitumor Properties : Some pyrazole derivatives act as inhibitors of tumor growth through various mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in edema and pain
AntitumorInhibition of thymidine phosphorylase (TP)

Case Study 1: Antimicrobial Efficacy

A study examined the antimicrobial properties of various pyrazole derivatives, including this compound. The compound was tested against Mycobacterium tuberculosis (MTB) and showed significant inhibition at concentrations as low as 6.25 µg/mL, comparable to standard treatments like rifampin .

Case Study 2: Anti-inflammatory Activity

In another research effort, the anti-inflammatory effects of pyrazole derivatives were evaluated using carrageenan-induced edema models in mice. Compounds similar to this compound exhibited anti-inflammatory effects comparable to indomethacin .

Case Study 3: Antitumor Mechanism

Research highlighted the antitumor activity of pyrazolo derivatives by focusing on their role as thymidine phosphorylase inhibitors. This inhibition is crucial as TP promotes tumor growth and metastasis. The study provided insights into the structure-activity relationship (SAR) of these compounds, suggesting modifications that could enhance their efficacy .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is significantly influenced by their structural components. A QSAR analysis indicated that electronic properties and steric factors play critical roles in determining the efficacy of these compounds against various targets .

Table 2: Key Structural Features Influencing Activity

Structural FeatureInfluence on Activity
Electron-withdrawing groupsEnhance antimicrobial activity
Alkyl substitutionsImprove anti-inflammatory effects
Aromatic ringsIncrease antitumor potency

Q & A

Q. How is 2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide synthesized, and what parameters influence its yield and purity?

The compound is synthesized via a one-pot reaction involving bicyclic diaziridines and (2-bromo-2-nitrovinyl)arenes under catalytic ceric ammonium nitrate (CAN) in acetonitrile (MeCN). Key parameters include:

  • Catalyst concentration : CAN facilitates diaziridine ring opening and [3+2] cycloaddition, with stoichiometric ratios critical for avoiding side reactions .
  • Solvent choice : MeCN stabilizes intermediates and enhances reaction efficiency .
  • Reaction time : Prolonged heating (>12 hours) may lead to decomposition, necessitating monitoring via TLC or HPLC .

Q. Which analytical techniques are validated for quantifying this compound and its impurities?

Validated methods include:

  • UV spectrophotometry : Absorbance at λmax ≈ 260 nm, with linearity confirmed over 0.1–10 µg/mL (R² > 0.995) and recovery rates ≥98% .
  • HPLC with UV detection : A C18 column and ammonium acetate buffer (pH 6.5) resolve impurities like 4-amino-1,2,4-triazole. Validation criteria include precision (%RSD < 2%) and specificity against degradation products .

Q. What computational and experimental methods are used for structural characterization?

  • Density-functional theory (DFT) : Models electron density and correlation energy to predict molecular geometry and stability .
  • X-ray crystallography (SHELX) : Resolves crystal packing and cation-anion interactions, with refinement using SHELXL ensuring <5% R-factor discrepancies .

Advanced Research Questions

Q. How does the CAN catalyst influence the reaction mechanism in the synthesis of this compound?

CAN triggers diaziridine ring opening via single-electron transfer, generating azomethine imine intermediates. Subsequent [3+2] cycloaddition with (2-bromo-2-nitrovinyl)arenes forms the bicyclic pyrazolidine core, followed by aromatization to yield the cationic structure. Mechanistic studies suggest CAN also acts as a Brønsted acid, stabilizing transition states .

Q. How can researchers identify and quantify related impurities in this compound?

  • Reference standards : Use certified impurities (e.g., 4-amino-1,2,4-triazole) with HPLC retention times matched to spiked samples .
  • Forced degradation studies : Acid/alkali hydrolysis, oxidation (H2O2), and photolysis identify degradation pathways. LC-MS confirms impurity structures .

Q. What strategies enable selective functionalization of the pyrazolo-pyrazolium core?

  • Photocatalytic C–H activation : Organophotoredox catalysts (e.g., PTH) with Zn(OAc)2 enable acetoxymalonylation at C-3, leveraging aerial oxygen for radical generation .
  • 1,3-Dipolar cycloaddition : Alkynyl bromides react with diazo compounds to yield 4-bromo-pyrazole derivatives, with regioselectivity controlled by steric and electronic effects .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

Variations in yield (50–85%) may arise from:

  • Moisture sensitivity : CAN is hygroscopic; use anhydrous MeCN and inert atmosphere .
  • Impurity carryover : Recrystallization from ethanol/water (1:3) improves purity to >99% .

3.2 Conflicting HPLC retention times for impurities
Calibrate using USP-grade buffers and column lot-specific validation. For example, 4-amino-1,2,4-triazole elutes at 6.2±0.3 minutes under isocratic conditions (pH 6.5) .

Methodological Best Practices

  • Synthetic scale-up : Maintain a CAN:substrate ratio of 1:1.5 to prevent over-oxidation .
  • Crystallographic refinement : Use SHELXPRO for macromolecular interfaces to resolve twinning or high-resolution data .
  • Validation protocols : Follow ICH Q2(R1) guidelines for linearity, accuracy, and robustness in HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide
Reactant of Route 2
2,3-dihydro-1H-pyrazolo[1,2-a]pyrazol-4-ium bromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.